5-Bromo-2-cyclopropoxypyridin-3-amine
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Overview
Description
5-Bromo-2-cyclopropoxypyridin-3-amine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 5-position, a cyclopropoxy group at the 2-position, and an amine group at the 3-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-cyclopropoxypyridin-3-amine can be achieved through several synthetic routes. One common method involves the palladium-catalyzed Suzuki cross-coupling reaction. This reaction typically uses 5-bromo-2-methylpyridin-3-amine as a starting material, which is then coupled with cyclopropylboronic acid under mild conditions to introduce the cyclopropoxy group .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using a multi-step process. This process may involve nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization steps to efficiently produce the desired compound .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-cyclopropoxypyridin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or alkyl boronic acids.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Cyclopropylboronic Acid: Used to introduce the cyclopropoxy group.
Nucleophiles: Used in substitution reactions to replace the bromine atom.
Major Products Formed
Substituted Pyridines: Formed through substitution reactions.
Coupled Products: Formed through Suzuki-Miyaura cross-coupling reactions.
Scientific Research Applications
5-Bromo-2-cyclopropoxypyridin-3-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is used in the development of novel materials with specific properties.
Biological Research: It is used in the study of biological pathways and mechanisms due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 5-Bromo-2-cyclopropoxypyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methylpyridin-3-amine: Similar structure but with a methyl group instead of a cyclopropoxy group.
2-Bromopyridine: Lacks the amine and cyclopropoxy groups, making it less functionalized.
Uniqueness
5-Bromo-2-cyclopropoxypyridin-3-amine is unique due to the presence of both the cyclopropoxy and amine groups, which provide distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C8H9BrN2O |
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Molecular Weight |
229.07 g/mol |
IUPAC Name |
5-bromo-2-cyclopropyloxypyridin-3-amine |
InChI |
InChI=1S/C8H9BrN2O/c9-5-3-7(10)8(11-4-5)12-6-1-2-6/h3-4,6H,1-2,10H2 |
InChI Key |
CWIALUNNZBPNRE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=C(C=N2)Br)N |
Origin of Product |
United States |
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